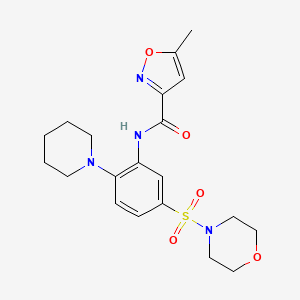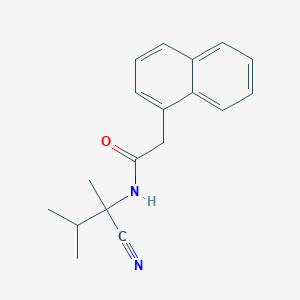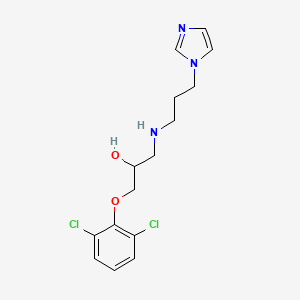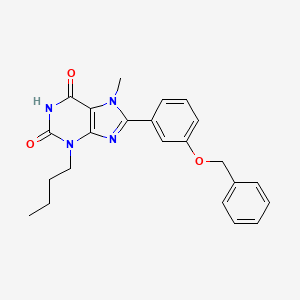![molecular formula C20H26N4OS B7534919 (1-Benzylpyrrolidin-2-yl)-[4-(1,3-thiazol-2-yl)-1,4-diazepan-1-yl]methanone](/img/structure/B7534919.png)
(1-Benzylpyrrolidin-2-yl)-[4-(1,3-thiazol-2-yl)-1,4-diazepan-1-yl]methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1-Benzylpyrrolidin-2-yl)-[4-(1,3-thiazol-2-yl)-1,4-diazepan-1-yl]methanone, commonly referred to as BTDM, is a chemical compound that has been studied for its potential use in scientific research. It belongs to the class of synthetic cathinones, which are psychoactive substances that have been designed to mimic the effects of natural stimulants like cocaine and amphetamines. BTDM has been shown to have a unique chemical structure that makes it a promising candidate for further study.
Wirkmechanismus
BTDM works by binding to certain receptors in the brain, specifically the dopamine transporter. This prevents dopamine from being reabsorbed into the neurons, leading to an increase in dopamine levels in the brain. This increase in dopamine can lead to a variety of effects, including increased energy, improved mood, and decreased appetite.
Biochemical and Physiological Effects
Studies have shown that BTDM has a number of biochemical and physiological effects on the body. In addition to its effects on dopamine levels, it has also been shown to increase levels of other neurotransmitters like norepinephrine and serotonin. This can lead to a variety of effects on the body, including increased heart rate, blood pressure, and body temperature.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using BTDM in lab experiments is that it has a unique chemical structure that makes it a promising candidate for further study. Its effects on the brain and nervous system are also of interest to researchers studying addiction and other related conditions. However, there are also limitations to its use in lab experiments, including the potential for abuse and the need for strict safety protocols to be followed.
Zukünftige Richtungen
There are a number of future directions that could be explored in regards to BTDM. One area of research could focus on its potential use as a treatment for addiction or other related conditions. Another area of research could focus on developing new synthetic cathinones with even more potent effects on the brain and nervous system. Overall, BTDM has the potential to be a valuable tool for scientific research in a variety of fields.
Synthesemethoden
The synthesis of BTDM involves a series of chemical reactions that can be carried out in a laboratory setting. One common method involves starting with a precursor compound, such as 2-bromothiazole, and reacting it with other chemicals to produce the final product. The exact process can vary depending on the specific conditions used, but the end result is a pure sample of BTDM that can be used for research purposes.
Wissenschaftliche Forschungsanwendungen
BTDM has been studied for its potential use in a variety of scientific applications. One area of research has focused on its effects on the brain and nervous system. Studies have shown that BTDM acts as a dopamine reuptake inhibitor, which means that it can increase the levels of dopamine in the brain. This can lead to feelings of euphoria and increased energy, similar to the effects of other stimulants.
Eigenschaften
IUPAC Name |
(1-benzylpyrrolidin-2-yl)-[4-(1,3-thiazol-2-yl)-1,4-diazepan-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4OS/c25-19(18-8-4-10-24(18)16-17-6-2-1-3-7-17)22-11-5-12-23(14-13-22)20-21-9-15-26-20/h1-3,6-7,9,15,18H,4-5,8,10-14,16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFHHZJDHHUSOTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)CC2=CC=CC=C2)C(=O)N3CCCN(CC3)C4=NC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-benzyl-N-[2-(2,4-dichlorophenyl)ethyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B7534846.png)

![[3-(2,5-Dimethylpyrrolidin-1-yl)piperidin-1-yl]-(1-ethylbenzotriazol-5-yl)methanone](/img/structure/B7534854.png)
![2-(methoxymethyl)-N-(5,6,7,8-tetrahydro-4H-cyclohepta[d][1,3]thiazol-2-yl)-1,3-thiazole-4-carboxamide](/img/structure/B7534873.png)
![1-[2-(methoxymethyl)-1,3-thiazole-4-carbonyl]-N-(5-methylpyridin-2-yl)piperidine-3-carboxamide](/img/structure/B7534886.png)
![N-[2-(diethylamino)-2-oxoethyl]-2,3-dimethyl-1H-indole-5-carboxamide](/img/structure/B7534893.png)

![(3-Fluoro-4-methylphenyl)-[4-[2-(methoxymethyl)-1,3-thiazole-4-carbonyl]piperazin-1-yl]methanone](/img/structure/B7534903.png)



![N-[(4-methoxyphenyl)methyl]-5-thia-1,7-diazatricyclo[6.4.0.02,6]dodeca-2(6),3,7,9,11-pentaene-4-carboxamide](/img/structure/B7534916.png)
![1-methyl-N-[4-(2-morpholin-4-ylethylcarbamoyl)phenyl]-6-oxo-4,5-dihydropyridazine-3-carboxamide](/img/structure/B7534922.png)
